molecular formula C15H20N2O3 B5458977 1-acetyl-N-(2-methoxyphenyl)piperidine-4-carboxamide

1-acetyl-N-(2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B5458977
M. Wt: 276.33 g/mol
InChI Key: AALSHYNUXVORJU-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C15H20N2O3 It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties

Preparation Methods

The synthesis of 1-acetyl-N-(2-methoxyphenyl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, acetyl chloride, and 2-methoxyphenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Synthetic Routes: One common synthetic route involves the acetylation of piperidine followed by the introduction of the 2-methoxyphenyl group through nucleophilic substitution. The final product is purified using techniques like recrystallization or chromatography.

Industrial production methods may involve scaling up the reaction using continuous flow reactors or batch reactors, ensuring consistent quality and yield.

Chemical Reactions Analysis

1-acetyl-N-(2-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-acetyl-N-(2-methoxyphenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

1-acetyl-N-(2-methoxyphenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine alkaloid with potential anticancer and anti-inflammatory activities.

    Matrine: A piperidine alkaloid with antiviral and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

1-acetyl-N-(2-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11(18)17-9-7-12(8-10-17)15(19)16-13-5-3-4-6-14(13)20-2/h3-6,12H,7-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALSHYNUXVORJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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